methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique structural features, which include a benzotriazole ring substituted with a methyl group and an amine group. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through a Mannich-type reaction, resulting in the formation of the desired product. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol at temperatures ranging from 50°C to 80°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 60°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, room temperature to 40°C.
Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, room temperature to 80°C.
Major Products Formed
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized as a stabilizer in polymers and coatings to enhance their resistance to ultraviolet radiation and oxidation.
Mechanism of Action
The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. In the case of receptor interactions, the compound can act as an antagonist, preventing the binding of natural ligands and thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2H-1,2,3-benzotriazol-4-amine
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Uniqueness
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H13ClN4 |
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Molecular Weight |
212.68 g/mol |
IUPAC Name |
N-methyl-1-(2-methylbenzotriazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12N4.ClH/c1-10-6-7-4-3-5-8-9(7)12-13(2)11-8;/h3-5,10H,6H2,1-2H3;1H |
InChI Key |
CDZRYEXVRHWGEM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC2=NN(N=C21)C.Cl |
Origin of Product |
United States |
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